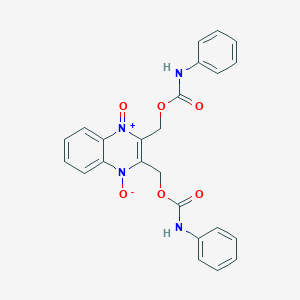

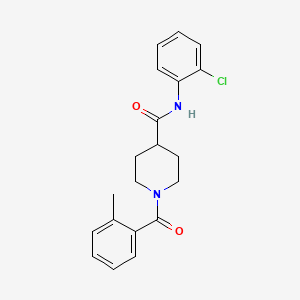

(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)

Übersicht

Beschreibung

(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as QX-314 and is used as a tool for studying the mechanisms of pain and sensory perception. QX-314 has been found to be a potent inhibitor of voltage-gated sodium channels, which are responsible for the transmission of pain signals in the nervous system.

Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Hydrogenation

Research by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands, including quinoxaline derivatives, demonstrated their effectiveness in producing chiral pharmaceutical ingredients. These findings highlight the potential of quinoxaline compounds in catalytic processes, particularly for the synthesis of amino acid derivatives and secondary amine components, emphasizing their role in pharmaceutical synthesis (Imamoto et al., 2012).

Metal–Organic Frameworks (MOFs)

Dai et al. (2009) explored the construction of copper metal–organic systems using new flexible carboxylate ligands, leading to the isolation of metal–organic complexes with varying structures. This work underscores the utility of quinoxaline-related compounds in the development of novel MOF structures with potential applications in gas storage, separation, and catalysis (Dai et al., 2009).

Photoluminescent Materials

Sierra et al. (2004) described the synthesis of a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, showcasing the role of quinoxaline derivatives in the development of materials with novel optical properties. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sierra et al., 2004).

Polymer Solar Cells

Hu et al. (2014) demonstrated the enhancement of photovoltaic performance through the increased conjugation of the acceptor unit in benzodithiophene and quinoxaline copolymers. Their work highlights the importance of quinoxaline derivatives in improving the efficiency of polymer solar cells, indicating the compound's relevance in renewable energy technologies (Hu et al., 2014).

Electrochromic Devices

Xu et al. (2016) investigated the development of black-to-transmissive electrochromic switching polymer films, using polymers with complementary colors including quinoxaline derivatives. This research points to the utility of such compounds in creating advanced electrochromic devices, which can be applied in smart windows, displays, and other technologies (Xu et al., 2016).

Eigenschaften

IUPAC Name |

[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6/c29-23(25-17-9-3-1-4-10-17)33-15-21-22(16-34-24(30)26-18-11-5-2-6-12-18)28(32)20-14-8-7-13-19(20)27(21)31/h1-14H,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDWFPBMBEIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=C([N+](=O)C3=CC=CC=C3N2[O-])COC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)